molecular formula C8H14N4O3S2 B1210238 n-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 13018-60-5

n-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B1210238
CAS No.: 13018-60-5
M. Wt: 278.4 g/mol
InChI Key: XQSQJQIWDZTQCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide, also known as this compound, is a useful research compound. Its molecular formula is C8H14N4O3S2 and its molecular weight is 278.4 g/mol. The purity is usually 95%.
The exact mass of the compound Acetamido thiadiazole butyl sulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiglaucoma Applications

Acetamido thiadiazole butyl sulfonamide derivatives, like other sulfonamides, have significant applications in medical and environmental research. One notable application is in the development of antiglaucoma drugs. Sulfonamides, including acetamido thiadiazole butyl sulfonamide, serve as carbonic anhydrase inhibitors (CAIs). These inhibitors are effective in reducing intraocular pressure (IOP) by diminishing the rate of bicarbonate formation and thus the secretion of the aqueous humor. The review highlights the need for novel sulfonamides to act as selective antiglaucoma drugs targeting specific carbonic anhydrase isoforms like CA II for glaucoma treatment and CA IX/XII for tumor identification and treatment. This underscores the ongoing research into sulfonamide CAIs incorporating nitric oxide-donating moieties as antiglaucoma agents and compounds targeting tumor-associated isoforms CA IX/XII (Masini, Carta, Scozzafava, & Supuran, 2013).

Antimicrobial and Antitumor Activity

Sulfonamide compounds, including derivatives of acetamido thiadiazole butyl sulfonamide, have been explored for their broad spectrum of pharmacological activities. They are known for their antimicrobial properties, serving as synthetic bacteriostatic antibiotics. Beyond their traditional applications, these compounds are also investigated for their potential in treating other conditions, including cancer. This reflects the versatility of sulfonamide derivatives in addressing a range of health issues, from bacterial infections to complex diseases like cancer (Gulcin & Taslimi, 2018).

Environmental Interactions and Impacts

Sulfonamides, including acetamido thiadiazole butyl sulfonamide derivatives, have been the subject of environmental studies due to their presence in ecosystems, primarily from agricultural activities. The persistence of these compounds in the environment poses challenges, including changes in microbial populations that could impact human health. Research into the environmental fate and the ecological impacts of sulfonamides underscores the importance of understanding and mitigating their effects in the biosphere (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Mechanism of Action

1,3,4-Thiadiazole derivatives exhibit various biological activities due to the presence of N–C–S– moiety . For instance, 5-amino-2-sulfonamide thiadiazole showed protection against convulsions by inhibiting carbonic anhydrase .

Safety and Hazards

Acetazolamide, a drug containing the 1,3,4-thiadiazole moiety, may cause harm if swallowed . It may also damage fertility or the unborn child . Therefore, it is advised to obtain special instructions before use and not to handle it until all safety precautions have been read and understood .

Properties

IUPAC Name

N-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O3S2/c1-5(13)9-6-10-11-7(16-6)17(14,15)12-8(2,3)4/h12H,1-4H3,(H,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSQJQIWDZTQCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)S(=O)(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10156385
Record name Cl 13850
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10156385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13018-60-5
Record name Cl 13850
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013018605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cl 13850
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10156385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is the significance of CL 13850 in studying carbonic anhydrase?

A: CL 13850 serves as a crucial control compound in carbonic anhydrase research. Unlike its close structural analog, acetazolamide, CL 13850 does not inhibit carbonic anhydrase activity [, ]. This distinction allows researchers to differentiate between the effects caused by carbonic anhydrase inhibition and those unrelated to the enzyme. For instance, in a study on cerebrospinal fluid flow, CL 13850 demonstrated no impact on the flow rate, unlike acetazolamide, confirming that the observed flow reduction with acetazolamide was specifically due to its carbonic anhydrase inhibitory action [].

Q2: How does the lack of carbonic anhydrase inhibition by CL 13850 contribute to understanding the mechanism of other sulfonamides?

A: Research on turtle bladder function showed that high concentrations of certain sulfonamides, like acetazolamide, impact hydrogen ion transport (JH) by two mechanisms: inhibiting carbonic anhydrase and affecting glucose metabolism, specifically the pentose shunt []. CL 13850, lacking carbonic anhydrase inhibition, did not affect glucose-6-phosphate dehydrogenase (G-6-PD) activity, a key enzyme in the pentose shunt []. This finding suggests that the observed metabolic effects of acetazolamide are directly linked to its carbonic anhydrase inhibition and not solely due to its sulfonamide structure. This distinction is crucial for understanding the multifaceted action of sulfonamide-based drugs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.